4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Description
4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H21N3O2S2 and its molecular weight is 495.62. The purity is usually 95%.
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Scientific Research Applications
Applications in Medicinal Chemistry
Research on related benzamide derivatives has shown significant potential in the development of novel therapeutic agents. For example, substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). Similarly, N-(pyridin-2-ylcarbamothioyl)benzamide derivatives synthesized through a reaction involving potassium thiocyanate and benzoyl chloride showed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Adhami et al., 2014).
Applications in Material Science
Benzamide derivatives have also found applications in material science, particularly in the development of luminescent materials and sensors. A study on pyridyl substituted benzamides demonstrated their aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behavior, making them potential candidates for applications in optical materials and sensors (Srivastava et al., 2017).
Applications in Catalysis
The synthesis and characterization of metal complexes with benzamide ligands have shown promising catalytic activities. For instance, Co(II) complexes of benzamide derivatives have been synthesized and evaluated for their fluorescence properties and anticancer activity, indicating the versatility of benzamide-based ligands in catalysis and biomedicine (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
4-benzoyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2S2/c1-34-23-13-14-24-25(16-23)35-28(30-24)31(18-19-6-5-15-29-17-19)27(33)22-11-9-21(10-12-22)26(32)20-7-3-2-4-8-20/h2-17H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDOEAJLWUDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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